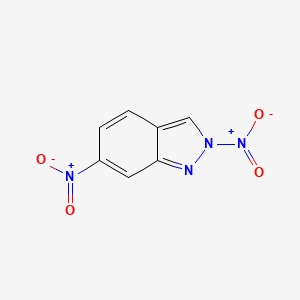

2,6-dinitro-2H-indazole

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

31163-68-5 |

|---|---|

Fórmula molecular |

C7H4N4O4 |

Peso molecular |

208.13 g/mol |

Nombre IUPAC |

2,6-dinitroindazole |

InChI |

InChI=1S/C7H4N4O4/c12-10(13)6-2-1-5-4-9(11(14)15)8-7(5)3-6/h1-4H |

Clave InChI |

CZIDZUYPIHOUFI-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=CN(N=C2C=C1[N+](=O)[O-])[N+](=O)[O-] |

Origen del producto |

United States |

Reactivity and Mechanistic Elucidation of 2,6 Dinitro 2h Indazole

Electrophilic Aromatic Substitution Patterns on the Dinitroindazole Core

Electrophilic aromatic substitution on the indazole ring is a complex process influenced by the inherent electronic nature of the bicyclic system and the directing effects of its substituents. The introduction of two nitro groups further complicates this reactivity.

Influence of Nitro Groups on Aromatic Reactivity

The two nitro groups on the 2,6-dinitro-2H-indazole ring are powerful deactivating groups, significantly reducing the electron density of the aromatic system and making it less susceptible to electrophilic attack. arpgweb.commasterorganicchemistry.com This deactivation is a consequence of the strong electron-withdrawing nature of the nitro groups through both inductive and resonance effects. arpgweb.com In substituted indazoles, the position of the nitro group has a pronounced effect on the chemical shifts of the carbon atoms in the ring, with the carbon directly attached to the nitro group experiencing a significant downfield shift. arpgweb.com This deshielding effect is indicative of the reduced electron density at these positions, rendering them less reactive towards electrophiles.

Regioselective Functionalization at C-4, C-7, and Other Positions

Despite the deactivation by the nitro groups, regioselective functionalization of the dinitroindazole core is achievable under specific conditions. The positions most susceptible to electrophilic attack are those that are least deactivated. In the this compound system, the remaining open positions on the benzene (B151609) ring are C-4, C-5, and C-7.

Research has shown that direct functionalization can be directed to specific positions. For instance, a metal-free protocol has been developed for the remote difunctionalization of 2H-indazoles at the C-4 and C-7 positions. rsc.org This method utilizes Koser's reagents, which act as both sulfonyloxylating and iodinating agents, providing access to C-4-sulfonyloxylated and C-7-iodinated 2H-indazole derivatives with high regioselectivity. rsc.org

The substitution pattern is also influenced by the nature of the substituent at the N-2 position. The synthesis of 2-R-4,6-dinitro-2H-indazoles has been achieved from 2,4,6-trinitrotoluene (B92697), where the functionalization occurs at the C-4 and C-6 positions. researchgate.netsci-hub.se

Nucleophilic Aromatic Substitution in Dinitroindazole Systems

The electron-deficient nature of the dinitroindazole ring, a direct consequence of the two nitro groups, makes it an excellent substrate for nucleophilic aromatic substitution (SNA_r) reactions. masterorganicchemistry.comwikipedia.org In these reactions, a nucleophile attacks the aromatic ring, displacing a leaving group. The nitro groups play a crucial role in stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. masterorganicchemistry.com

Reactions of 4,6-dinitro-1-phenyl-1H-indazole with anionic nucleophiles such as thiols (RS⁻) and azide (B81097) (N₃⁻) have been shown to result in the regiospecific replacement of the nitro group at the C-4 position. researchgate.net This regioselectivity is attributed to the electronic influence of the fused pyrazole (B372694) ring. researchgate.net Similarly, reduction of the 4-nitro group can be achieved selectively. researchgate.net The reactivity in S_NAr reactions is also dependent on the leaving group and the solvent used. researchgate.net

| Nucleophile | Position of Substitution | Product | Reference |

| RS⁻ | C-4 | 4-Thioether-6-nitro-1-phenyl-1H-indazole | researchgate.net |

| N₃⁻ | C-4 | 4-Azido-6-nitro-1-phenyl-1H-indazole | researchgate.net |

| N₂H₄·H₂O / FeCl₃ | C-4 (reduction) | 4-Amino-6-nitro-1-phenyl-1H-indazole | researchgate.net |

Radical Reactions and Their Application in this compound Functionalization

Radical reactions offer an alternative pathway for the functionalization of the this compound core. These reactions often proceed under milder conditions compared to traditional electrophilic or nucleophilic substitutions and can provide access to unique substitution patterns.

A direct radical alkylation and acylation of 2H-indazoles has been developed using a silver(I)/sodium persulfate (Ag(I)/Na₂S₂O₈) system. rsc.org This method allows for the regioselective introduction of alkyl and acyl groups at the C-3 position. rsc.org Another example is the radical C3-nitration of 2H-indazoles using iron(III) nitrate (B79036) in the presence of TEMPO and oxygen. chim.it Mechanistic studies, including quantum chemical calculations, have been employed to understand the pathways of these radical transformations. chim.it

Advanced Mechanistic Studies of Reaction Pathways

A deeper understanding of the reaction mechanisms involved in the functionalization of dinitroindazoles is essential for developing new synthetic methodologies. Advanced studies often focus on identifying and characterizing reactive intermediates.

Elucidation of Intermediate Species (e.g., 2H-indazole N-oxides)

Recent research has shed light on the role of 2H-indazole N-oxides as key intermediates in certain reactions. nih.govnih.govresearchgate.net For instance, in the Cadogan cyclization, a method for synthesizing 2H-indazoles from nitroaromatic compounds, 2H-indazole N-oxides have been isolated and characterized as competent intermediates. nih.gov This discovery challenges the long-held belief that the reaction proceeds exclusively through a nitrene intermediate. nih.gov The isolation of these N-oxides has significant implications for the mechanistic understanding of both the Cadogan and the related Davis-Beirut reactions. nih.gov

Base-catalyzed tandem reactions have been shown to convert N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides into 2H-indazole 1-oxides under mild conditions. nih.gov These N-oxides can then be deoxygenated to afford the corresponding 2H-indazoles. nih.gov The formation of these intermediates highlights the intricate pathways that can be operative in the synthesis and functionalization of the indazole ring system.

Derivatization and Advanced Functionalization of 2,6 Dinitro 2h Indazole

C-H Activation and Functionalization Strategies

Direct C-H activation has emerged as a powerful and atom-economical tool for the late-stage functionalization of heterocyclic compounds, including 2H-indazoles. nih.govorganic-chemistry.org These strategies allow for the introduction of various functional groups onto the indazole core without the need for pre-functionalized starting materials, offering a more efficient and environmentally benign approach to molecular diversification.

C3-Functionalization of 2H-Indazoles

The C3 position of the 2H-indazole ring is a primary target for functionalization due to its inherent reactivity. Various methodologies have been developed to introduce a wide array of substituents at this position, significantly expanding the chemical space of 2H-indazole derivatives. These methods often employ transition-metal catalysis or proceed through radical pathways. nih.govorganic-chemistry.org

Recent research has demonstrated the utility of visible-light-mediated protocols for the C3-carbamoylation of 2H-indazoles. caribjscitech.com This approach utilizes oxamic acids as the carbamoyl (B1232498) source in the presence of a photocatalyst, offering a mild and transition-metal-free alternative to traditional methods. caribjscitech.com Furthermore, nickel-catalyzed C3-acylation reactions using aldehydes as the acyl source have been developed, providing a direct and economical route to 3-acyl-2H-indazoles. scispace.com The direct C3-arylation of 2H-indazoles has also been achieved through visible-light-promoted, metal-free methods, highlighting the growing trend towards sustainable synthetic strategies. organic-chemistry.orgnih.gov

Palladium-catalyzed C-H functionalization at the C3-position via an isocyanide insertion strategy has enabled the synthesis of novel benzoxazinoindazoles and indazoloquinoxalines. escholarship.org This method demonstrates the versatility of transition-metal catalysis in constructing complex heterocyclic systems from simple 2H-indazole precursors. escholarship.org

Table 1: Selected C3-Functionalization Reactions of 2H-Indazoles

| Reaction Type | Reagents and Conditions | Functional Group Introduced | Reference |

| Carbamoylation | Oxamic acids, 4CzIPN, Cs₂CO₃, visible light | Carbamoyl | caribjscitech.com |

| Acylation | Aldehydes, Ni(II) catalyst, TBHP, PivOH | Acyl | scispace.com |

| Arylation | Aryl diazonium salts, pyridine, DMSO, visible light | Aryl | organic-chemistry.org |

| Arylation | Arenediazonium salt, Eosin-Y, DIPEA, green light | Aryl | nih.gov |

| Isocyanide Insertion | Isocyanide, Pd(II) catalyst | Diverse heterocycles | escholarship.org |

Remote Functionalization of the Benzene (B151609) Ring (e.g., C-4, C-7)

While C3-functionalization is prevalent, the selective modification of the benzene ring of the 2H-indazole scaffold presents a greater challenge due to the presence of multiple C-H bonds. However, recent advancements have enabled the regioselective functionalization at positions such as C-4 and C-7. nih.govorganic-chemistry.org

A notable strategy involves a site-selective C-H nitration of 2H-indazoles at the C7 position using iron(III) nitrate (B79036). nih.gov This method provides a direct route to 7-nitroindazoles, which can serve as valuable intermediates for further transformations. nih.gov Additionally, a rhodium(III)-catalyzed C-H activation at the C7-position of 2-benzyl-2H-indazole-6-carboxylic acids has been utilized in a [3+3] cyclization with iodonium (B1229267) ylides to synthesize indazole-fused chromenes. chemrxiv.org

For the functionalization at the C4-position, strategies often involve a multi-step sequence starting from a pre-functionalized indazole. For instance, the synthesis of 4-substituted 1H-indazoles has been achieved starting from 4-nitroindazole, which then allows for subsequent functionalization at other positions. nih.gov

Cross-Coupling Reactions for Peripheral Modification

Palladium-catalyzed cross-coupling reactions are indispensable tools for the peripheral modification of the 2H-indazole scaffold, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govnih.gov These reactions are crucial for the synthesis of complex indazole derivatives with tailored electronic and biological properties.

The Suzuki-Miyaura cross-coupling reaction has been successfully employed for the C7-arylation of 4-substituted 1H-indazoles. nih.govnih.gov This methodology involves an initial regioselective C7-bromination followed by the palladium-catalyzed coupling with various boronic acids, yielding a diverse library of C7-arylated indazoles. nih.govnih.gov

Furthermore, palladium-catalyzed direct C-H arylation has been reported for the synthesis of 2,3-diaryl indazoles. nih.gov These reactions are often performed in aqueous media, offering a greener alternative to traditional organic solvents. nih.gov The development of scalable methods for the C3-arylation of indazoles using palladium-mediated Negishi reaction conditions has also been a significant advancement, allowing for the introduction of (hetero)aryl moieties at the 3-position in high yields. nih.gov Late-stage modification of 2H-indazoles using various palladium-catalyzed cross-coupling reactions, including the Sonogashira reaction, has been highlighted as a key strategy for the synthesis of complex indazole-containing molecules. cdnsciencepub.com

Table 2: Examples of Cross-Coupling Reactions on the Indazole Scaffold

| Reaction Type | Position | Coupling Partners | Catalyst/Conditions | Reference |

| Suzuki-Miyaura | C-7 | 7-Bromo-4-substituted-1H-indazoles, Boronic acids | Pd catalyst | nih.govnih.gov |

| Direct C-H Arylation | C-3 | 2H-Indazoles, Aryl halides | Pd catalyst, on water | nih.gov |

| Negishi | C-3 | N(2)-SEM-protected 3-zincated indazoles, (Hetero)aryl halides | Pd catalyst | nih.gov |

| Sonagashira | Peripheral | Halogenated 2H-indazoles, Terminal alkynes | Pd catalyst | cdnsciencepub.com |

Transformations of Nitro Groups within the 2,6-Dinitro-2H-Indazole Scaffold

The two nitro groups in this compound are not merely passive substituents; they are versatile functional handles that can be transformed into a variety of other groups, thereby enabling the synthesis of a wide range of derivatives with diverse properties.

Reductive Transformations of Nitro Groups

The reduction of the nitro groups to amino groups is a fundamental transformation in the derivatization of this compound. This conversion opens up avenues for a plethora of subsequent reactions, such as amide bond formation, sulfonylation, and diazotization, allowing for the introduction of a wide array of functionalities.

Various reductive methods can be employed, with the choice of reagent and conditions being crucial for achieving the desired outcome, especially when selective reduction of one nitro group over the other is required. Classical methods for nitro group reduction include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, iron (Fe) in acetic acid, or sodium dithionite (B78146) (Na₂S₂O₄) are also commonly used.

In the context of dinitro-aromatic compounds, achieving selective reduction of one nitro group can be challenging. However, by carefully controlling the reaction conditions, such as temperature, pressure, and the amount of reducing agent, it is often possible to favor the formation of the monoamino-nitro derivative. For instance, the use of ammonium (B1175870) sulfide (B99878) or sodium hydrosulfide (B80085) can sometimes lead to the selective reduction of one nitro group in dinitroarenes.

Nucleophilic Displacement of Nitro Groups

The electron-withdrawing nature of the two nitro groups and the indazole ring system activates the benzene ring of this compound towards nucleophilic aromatic substitution (SNAᵣ). This allows for the displacement of one or both nitro groups by a variety of nucleophiles, providing a direct method for introducing new substituents onto the aromatic core.

While specific studies on the nucleophilic displacement of nitro groups in this compound are limited, the principles of SNAᵣ on dinitro-aromatic systems are well-established. The reactivity of the nitro groups towards nucleophilic attack is influenced by their position on the ring and the nature of the nucleophile. Generally, a nitro group that is ortho or para to another electron-withdrawing group is more activated towards substitution.

In a related synthesis of 2-R-4,6-dinitro-2H-indazoles from 2,4,6-trinitrotoluene (B92697), a key step involves the regiospecific substitution of an ortho-nitro group by an azide (B81097) ion. nih.govsci-hub.se This reaction proceeds via thermolysis of the resulting azide to form the indazole ring, demonstrating the feasibility of nucleophilic displacement of a nitro group in a highly nitrated benzene ring precursor to indazoles. nih.govsci-hub.se

The reaction of dinitrobenzene derivatives with various nucleophiles such as hydrazine (B178648) has been studied, indicating that the departure of the leaving group can be the rate-determining step. nih.gov In dinitro-substituted heterocyclic systems, such as dinitroquinazoline, regioselective nucleophilic aromatic substitution of a nitro group with methylamine (B109427) has been investigated. rsc.org These studies on analogous systems suggest that this compound would be susceptible to nucleophilic attack by amines, alkoxides, and thiolates, leading to the displacement of one or both nitro groups. The specific regioselectivity and reaction conditions would need to be determined experimentally for the this compound scaffold.

N-Substitution and Derivatization of the Indazole Nitrogen Atoms

The functionalization of the indazole core at the nitrogen positions is a critical area of research for modifying the properties of the resulting compounds. In the case of dinitro-indazoles, N-substitution introduces a variety of functional groups that can significantly influence their chemical characteristics.

Synthesis of 2-Substituted-4,6-dinitro-2H-indazoles

A notable method for the derivatization of the indazole nitrogen involves a synthetic route starting from 2,4,6-trinitrotoluene (TNT). This process facilitates the introduction of various aryl and substituted amine moieties at the N2 position of the indazole ring, yielding a series of 2-R-4,6-dinitro-2H-indazoles. thieme-connect.com

The synthesis commences with the formation of C-(2,4,6-trinitrophenyl)-N-R-azomethines. These intermediates are prepared from either 2,4,6-trinitrotoluene or its derivative, 2,4,6-trinitrobenzaldehyde (B1619841) (TNBA). The subsequent crucial step is the regiospecific nucleophilic substitution of the ortho-nitro group of the azomethine intermediates with an azido (B1232118) group, typically using sodium azide. thieme-connect.com

The final step in the formation of the N-substituted indazoles is the thermolysis of the resulting ortho-azidoazomethines. This thermal decomposition proceeds to yield the corresponding 2-R-4,6-dinitro-2H-indazoles in high yields. thieme-connect.com This synthetic strategy has been successfully employed to produce a range of N-aryl and N-amino derivatives of 4,6-dinitro-2H-indazole.

The following table summarizes the yields of various 2-substituted-4,6-dinitro-2H-indazoles synthesized via this method.

| Substituent (R) | Precursor Azomethine | Yield (%) | Melting Point (°C) |

| Phenyl | 1a | 98 | 204-205 |

| 4-Methylphenyl | 1b | 95 | 224-225 |

| 4-Methoxyphenyl | 1c | 96 | 210-211 |

| 4-Chlorophenyl | 1d | 98 | 239-240 |

| 2,4-Dinitrophenyl | 1e | 92 | 260 (dec.) |

| N,N-Dimethylamino | 1f | 85 | 219-220 |

| Morpholino | 1g | 94 | 243-244 |

| Data sourced from Kuvshinov, et al. thieme-connect.com |

Detailed Research Findings

The reaction pathway involves the selective substitution of the nitro group at the ortho position to the azomethine bridge. This selectivity is a key aspect of the synthesis, enabling the specific formation of the desired indazole ring system upon thermolysis of the azide intermediate. For some derivatives, such as the benzylideneanilines, the formation of the indazole occurs directly during the azidation step without the need for isolating the azide intermediate. thieme-connect.com

The successful synthesis of these N-substituted this compound analogues demonstrates a versatile method for the functionalization of the indazole core. The ability to introduce a variety of substituents at the N2 position opens avenues for further chemical modifications and the exploration of the structure-activity relationships of this class of compounds.

Computational and Theoretical Chemistry of 2,6 Dinitro 2h Indazole

Quantum Chemical Calculations and Molecular Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic properties of dinitroindazoles. These computational methods allow for the detailed investigation of molecular geometries, electronic distributions, and orbital energies, which are difficult to determine experimentally.

Density Functional Theory (DFT) has become a standard and powerful tool for studying indazole derivatives, offering a balance between computational cost and accuracy. nih.govnih.gov DFT calculations, often using hybrid functionals like B3LYP, are employed to optimize the molecular geometry of dinitroindazoles in the gas phase. nih.gov For instance, studies on related nitroindazole compounds have utilized the B3LYP method with basis sets such as TZVP (triple-zeta valence potential) to determine optimized structural parameters. nih.gov

These calculations provide data on bond lengths, bond angles, and dihedral angles. A comparative analysis between the computationally predicted gas-phase structure and an experimentally determined solid-phase structure (from X-ray crystallography) can reveal the influence of intermolecular forces in the crystalline state. nih.gov Furthermore, DFT is used to compute various electronic properties, including partial charges on atoms, which are essential for understanding reactivity. Natural Bond Orbital (NBO) analyses can be performed to calculate partial charges and Fukui indices, which help in predicting the most likely sites for nucleophilic or electrophilic attack. nih.gov

Table 1: Representative Theoretical Data from DFT Calculations for a Substituted Nitroindazole

| Parameter | Calculated Value (B3LYP/TZVP) |

|---|---|

| Total Energy | (Specific value in Hartrees) |

| Dipole Moment | (Specific value in Debye) |

| N1 Partial Charge | (Specific value) |

Note: This table is illustrative of the data generated from DFT calculations on nitroindazole systems.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net

DFT calculations are routinely used to determine the energies of these orbitals. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarizable and reactive. For novel indazole derivatives, DFT computations at a level like B3LYP/6-311+ have been used to identify compounds with significant energy gaps, correlating to higher stability. nih.gov The distribution of HOMO and LUMO densities across the molecule can also be visualized to predict regions susceptible to electron donation and acceptance, respectively.

Table 2: Illustrative Frontier Orbital Energies for Indazole Derivatives

| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Indazole Derivative A | -6.5 | -2.1 | 4.4 |

| Indazole Derivative B | -6.8 | -2.5 | 4.3 |

Note: This table provides example data typical for DFT studies on substituted indazoles to illustrate the concept.

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions, allowing for the exploration of reaction pathways and the characterization of transient species like transition states.

The synthesis of substituted indazoles often yields a mixture of isomers, and understanding the factors that control regioselectivity is a significant challenge. Computational modeling, particularly using DFT, has been successfully applied to elucidate the mechanisms governing regioselective reactions in indazole chemistry, such as N-alkylation. nih.gov

By calculating the energies of possible intermediates and transition states for different reaction pathways, researchers can predict the most favorable product. For example, in the alkylation of substituted indazoles, DFT calculations have shown how the choice of base (e.g., the presence of cesium ions) can lead to a chelation mechanism that favors substitution at the N1 position. nih.gov In the absence of such interactions, other non-covalent interactions can direct the reaction towards the N2 product. nih.gov Similar computational approaches can be applied to model the dinitration of the indazole ring, evaluating the stability of σ-complex intermediates for nitro group addition at various positions to predict the resulting regioselectivity. Quantum-chemical studies on related dinitropyrazoles have similarly been used to explain their reactivity and the selective substitution of nitro groups. researchgate.net

Aromaticity Analysis and Electronic Properties of Dinitroindazoles

The aromaticity of the indazole ring system is a key feature influencing its stability and reactivity. The introduction of two electron-withdrawing nitro groups in 2,6-dinitro-2H-indazole is expected to significantly impact the electronic properties and aromatic character of both the benzene (B151609) and pyrazole (B372694) rings.

Spectroscopic Characterization Methodologies for Dinitroindazoles

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of dinitroindazoles in solution. By analyzing the chemical shifts, coupling constants, and signal integrations, the precise substitution pattern on the indazole ring system can be established.

¹H NMR Spectroscopy provides information about the number and environment of protons in the molecule. For dinitroindazoles, the aromatic protons on the indazole core typically appear in the downfield region of the spectrum (δ 7.0-9.0 ppm). The chemical shifts are significantly influenced by the electron-withdrawing nature of the two nitro groups, which deshield adjacent protons, causing them to resonate at higher frequencies. For instance, in various 6-nitro-1H-indazoles, the proton at position 7 is often observed as a doublet, while the proton at position 5 appears as a doublet of doublets, and the H-4 proton as a doublet. rsc.org In 7-nitro-2H-indazoles, the proton signals are also found in the downfield region, with specific chemical shifts and coupling constants confirming the position of the substituents. rsc.org

¹³C NMR Spectroscopy is used to identify all unique carbon atoms in the molecule. The carbon atoms directly attached to the electron-withdrawing nitro groups are significantly deshielded and appear at lower field strengths. The spectra can help differentiate between isomers by revealing the number of unique carbon environments and their chemical shifts. rsc.org For example, the carbon chemical shifts in 6-nitro-3-phenyl-1H-indazole show distinct signals for each of the carbons in the dinitro-substituted ring system. rsc.org

¹⁹F NMR Spectroscopy is applicable when fluorine atoms are present in the molecule, such as in fluorinated derivatives of dinitroindazoles. This technique is highly sensitive to the electronic environment of the fluorine nucleus and can provide valuable structural information.

Advanced NMR Techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to make unambiguous assignments of proton and carbon signals, especially for complex structures. These 2D NMR experiments reveal correlations between nuclei, helping to piece together the complete molecular framework.

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|---|

| 6-Nitro-3-phenyl-1H-indazole | CDCl₃ | 11.63 (br, 1H), 8.26 (s, 1H), 8.14-8.07 (m, 2H), 7.98-7.96 (m, 2H), 7.61-7.51 (m, 3H) | 146.99, 146.56, 140.32, 132.02, 129.27, 129.17, 127.72, 124.13, 122.07, 116.19, 106.96 | rsc.org |

| 2-(4-Chlorophenyl)-7-nitro-2H-indazole | CDCl₃ | 8.62 (s, 1H), 8.36 (d, J = 7.2 Hz, 1H), 8.09 (d, J = 8.4 Hz, 1H), 7.94-7.91 (m, 2H), 7.53-7.50 (m, 2H), 7.23 (d, J = 7.6 Hz, 1H) | 141.7, 138.4, 138.1, 135.0, 130.0, 128.9, 126.3, 126.1, 122.7, 121.2 | rsc.org |

| 6-Nitro-3-p-tolyl-1H-indazole | CDCl₃ | 12.60 (br, 1H), 8.09-8.03 (m, 2H), 8.00 (s, 1H), 7.87 (d, J = 8.0 Hz, 2H), 7.43 (d, J = 8.0 Hz, 2H), 2.50 (s, 3H) | 146.98, 146.62, 140.24, 139.64, 130.14, 128.99, 127.72, 124.03, 122.02, 115.99, 107.20, 21.40 | rsc.org |

Computational chemistry offers powerful methods for predicting NMR chemical shifts, which can be compared with experimental data to validate proposed structures. Using quantum mechanical methods like Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the ¹H and ¹³C NMR spectra for different dinitroindazole isomers. escholarship.orgnih.gov This methodology has been successfully applied to distinguish between isomers of complex heterocyclic compounds. escholarship.org By comparing the calculated chemical shifts for potential isomers of 2,6-dinitro-2H-indazole with the experimentally obtained spectrum, the correct structure can be confirmed with a high degree of confidence. The mean absolute deviation between calculated and experimental shifts is often low enough to make definitive assignments. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of dinitroindazoles. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. rsc.org For this compound (C₇H₄N₄O₄), the expected exact mass can be calculated and compared with the experimental value to confirm its composition.

In addition to molecular weight determination, mass spectrometry provides information about the molecule's fragmentation pattern. Under electron ionization (EI) or collision-induced dissociation (CID), the dinitroindazole molecule will break apart in a characteristic manner. Typical fragmentation pathways for nitroaromatic compounds involve the loss of nitro (NO₂) groups, as well as cleavage of the indazole ring system. Analysis of these fragment ions can provide further confirmation of the structure and the positions of the substituents.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a dinitroindazole, a precise map of electron density can be generated, revealing the exact positions of all atoms. This technique yields accurate information on bond lengths, bond angles, and intermolecular interactions.

Crystallographic studies on related nitroindazoles, such as 2-methyl-6-nitro-2H-indazole and 2,3-dimethyl-6-nitro-2H-indazole, have confirmed their molecular geometries. nih.govnih.gov These studies show that the indazole ring system is nearly planar. nih.govnih.gov In the crystal structure, molecules are often linked by weak intermolecular interactions, such as C-H···O hydrogen bonds and π–π stacking, which stabilize the crystal packing. nih.govresearchgate.net Obtaining a crystal structure for this compound would provide unequivocal proof of its constitution and reveal details about its solid-state conformation and packing arrangement.

| Compound | Formula | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|---|

| 2,3-Dimethyl-6-nitro-2H-indazole | C₉H₉N₃O₂ | Triclinic | P-1 | Indazole ring system is planar. Molecules form centrosymmetric dimers via C-H···O interactions. | nih.gov |

| 2-Methyl-6-nitro-2H-indazole | C₈H₇N₃O₂ | Monoclinic | P2₁/c | Indazole ring system is almost planar. Packing is established by weak C-H···N and C-H···O hydrogen bonds. | nih.govresearchgate.net |

| 2-Benzyl-6-nitro-2H-indazole | C₁₄H₁₁N₃O₂ | Monoclinic | P2₁/n | Indazole portion is planar and subtends a dihedral angle of 65.87° with the benzene (B151609) ring. Stacks are linked by C-H···O hydrogen bonds. | researchgate.net |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. jasco-global.com For dinitroindazoles, these techniques are particularly useful for confirming the presence of the nitro (NO₂) groups. Nitro compounds exhibit characteristic strong absorption bands in the IR spectrum.

Asymmetric stretching vibration (νas NO₂): Typically appears in the range of 1500–1600 cm⁻¹.

Symmetric stretching vibration (νs NO₂): Typically appears in the range of 1300–1390 cm⁻¹.

For example, the IR spectrum of 6-nitro-3-p-tolyl-1H-indazole shows strong bands at 1522 cm⁻¹ and 1347 cm⁻¹, corresponding to the asymmetric and symmetric stretching of the nitro group, respectively. rsc.org The presence of two distinct nitro groups in this compound would be clearly indicated by these characteristic absorptions. Raman spectroscopy provides complementary information and is particularly sensitive to symmetric vibrations and non-polar bonds. osti.gov The combination of IR and Raman spectra offers a comprehensive fingerprint of the molecule's vibrational modes, confirming the presence of the indazole core and the nitro substituents.

Applications in Advanced Materials Science Non Biological

Potential in Novel Functional Organic Materials

Beyond energetic applications, the 2,6-dinitro-2H-indazole scaffold holds theoretical potential in other areas of functional organic materials, although this remains largely unexplored. The indazole ring system is a versatile pharmacophore in medicinal chemistry, and its derivatives are known to possess a wide range of biological activities. nih.govnih.gov

In non-biological materials science, the combination of an electron-rich heterocyclic system with strong electron-withdrawing nitro groups can create molecules with interesting electronic and photophysical properties. Such "push-pull" systems are often investigated for applications in:

Nonlinear Optics (NLO) : Molecules with significant differences in electron density can exhibit large hyperpolarizabilities, a property useful for frequency-doubling in lasers and other optical applications.

Dyes and Pigments : The extended π-system and nitro groups can lead to strong absorption in the visible spectrum, making the compound a candidate for specialized dyes.

Electron-Acceptor Materials : The electron-deficient nature imparted by the nitro groups suggests potential use as an n-type semiconductor component in organic electronics.

However, without specific synthesis and characterization, these potential applications for this compound remain speculative and would require significant future research to validate.

Concluding Remarks and Future Research Perspectives

Summary of Key Achievements in 2,6-Dinitro-2H-Indazole Research

Direct research singling out this compound is limited. However, the achievements in the synthesis of structurally similar compounds, particularly 2-R-4,6-dinitro-2H-indazoles, represent a significant milestone. A notable advancement is the development of a synthetic route starting from 2,4,6-trinitrotoluene (B92697) (TNT). This methodology involves the formation of C-(2,4,6-trinitrophenyl)-N-R-azomethines, followed by a regiospecific substitution of the ortho-nitro group with an azide (B81097) group, and subsequent thermolysis to yield 2-R-4,6-dinitro-2H-indazoles in high yields. thieme-connect.comsci-hub.se This synthetic strategy is a key achievement as it provides a plausible and efficient pathway to access the dinitro-2H-indazole core structure.

Furthermore, the successful synthesis and characterization of various other nitro-substituted 2H-indazoles, such as 2-methyl-6-nitro-2H-indazole and 2-benzyl-6-nitro-2H-indazole, have contributed to a better understanding of the physicochemical properties and structural features of this class of compounds. researchgate.netresearchgate.net These studies provide valuable spectroscopic and crystallographic data that can serve as a reference for the characterization of this compound. The existence of the this compound isomer is confirmed in chemical databases, which provides its basic molecular formula (C₇H₄N₄O₄) and structure. nih.gov

General synthetic methods for 2H-indazoles, such as the Cadogan cyclization, which involves the reductive cyclization of ortho-nitro-substituted aromatic compounds, also represent a body of knowledge that is crucial for approaching the synthesis of this compound. nih.gov The understanding of the reaction mechanisms and the influence of substituents on the cyclization process are key achievements that inform the synthetic design for this specific dinitro-substituted indazole.

Remaining Challenges and Open Questions

Despite the progress in synthesizing related compounds, several challenges and open questions remain specifically for this compound.

Synthesis and Regioselectivity: A primary challenge lies in the development of a direct and high-yielding synthesis of this compound. While the method for 4,6-dinitro isomers is established, adapting this for the 2,6-dinitro substitution pattern may present regioselectivity issues. thieme-connect.com Controlling the position of the second nitro group during synthesis is a significant hurdle that needs to be addressed.

Characterization and Stability: Thorough characterization of this compound is yet to be reported. The presence of two nitro groups may impact its stability, potentially making it an energetic material. A comprehensive study of its thermal stability and sensitivity is crucial but remains an open area of investigation.

Physicochemical Properties: The electronic and photophysical properties of this compound are largely unknown. The positions of the nitro groups are expected to significantly influence its absorption and emission spectra, as well as its electrochemical behavior. Answering questions about these properties is essential for identifying potential applications.

Biological Activity: The biological profile of this compound has not been explored. While other indazole derivatives have shown a wide range of biological activities, it is unclear what, if any, therapeutic potential this specific isomer may possess. nih.govnih.gov

Promising Avenues for Future Academic Investigation

The gaps in the current understanding of this compound present several promising avenues for future research.

Development of Novel Synthetic Methodologies: Future synthetic research could focus on developing novel, efficient, and regioselective methods for the synthesis of this compound. This could involve exploring alternative starting materials and catalytic systems to overcome the challenges of controlling the dinitration pattern.

Computational and Theoretical Studies: In-depth computational studies could be employed to predict the structural, electronic, and energetic properties of this compound. Theoretical calculations can provide insights into its stability, reactivity, and potential applications, guiding future experimental work.

Materials Science Applications: Given the presence of two nitro groups, a key area for future investigation is the potential of this compound as an energetic material or as a component in energetic co-crystals. researchgate.net Research into its thermal decomposition, sensitivity to impact and friction, and performance as an energetic material could be a fruitful line of inquiry.

Exploration of Biological and Pharmacological Potential: A systematic evaluation of the biological activity of this compound is a promising research direction. Screening for its potential as an antimicrobial, anticancer, or anti-inflammatory agent, in line with the known activities of other indazole derivatives, could uncover new therapeutic leads. nih.gov

Photophysical and Electrochemical Characterization: A detailed investigation of the photophysical and electrochemical properties of this compound could reveal its potential for applications in materials science, such as in organic electronics or as a component in fluorescent probes.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,6-dinitro-2H-indazole that influence experimental design?

- Methodological Answer : The molecular formula (C₇H₄N₄O₄), molecular weight (208.13 g/mol), and nitro group positioning (2,6-substitution) significantly affect solubility, stability, and reactivity. For solubility optimization, polar aprotic solvents like DMF or DMSO are recommended due to the compound’s nitroaromatic nature. Thermal stability assays (e.g., TGA/DSC) should precede high-temperature reactions to avoid decomposition. Structural confirmation via X-ray crystallography (using SHELX programs for refinement ) or NMR (¹H/¹³C, HSQC) is critical .

Q. How can researchers verify the identity and purity of synthesized this compound?

- Methodological Answer : Combine analytical techniques:

- Chromatography : HPLC with UV detection (λ ~300 nm for nitroaromatics).

- Spectroscopy : Compare FT-IR peaks (e.g., NO₂ asymmetric stretch at ~1520 cm⁻¹) with literature.

- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ at m/z 209.1.

- Elemental Analysis : Match calculated vs. observed C, H, N, O percentages (±0.3% tolerance) .

Advanced Research Questions

Q. What synthetic strategies are effective for introducing functional groups to this compound while preserving its core structure?

- Methodological Answer :

- Nitro Group Reactivity : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at less sterically hindered positions, avoiding nitro reduction.

- Protection/Deprotection : Temporarily reduce nitro groups to amines (H₂/Pd-C) for functionalization, then re-oxidize (KMnO₄/H⁺).

- Microwave-Assisted Synthesis : Reduces reaction time for nucleophilic aromatic substitution (e.g., replacing nitro groups with -SR or -OR) .

- Example Protocol : Reflux with NaOAc in acetic acid (3–5 h) for cyclization, as demonstrated in indazole derivative synthesis .

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Apply iterative frameworks:

- PICO Framework : Define Population (cell lines/animal models), Intervention (compound concentration), Comparison (positive/negative controls), Outcome (IC₅₀, apoptosis rates).

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability). For example, discrepancies in FGFR inhibition (Ki vs. IC₅₀) may arise from assay conditions (ATP concentration, pH) .

- Statistical Robustness : Use ANOVA with post-hoc tests (Tukey’s HSD) to assess variability across replicates .

Q. What computational methods are suitable for predicting the binding modes of this compound to biological targets?

- Methodological Answer :

- Docking Studies : Employ AutoDock Vina or Schrödinger Suite with FGFR1/2 crystal structures (PDB: 3RH0/3E4E). Prioritize poses with nitro groups forming H-bonds to Lys514/Arg630.

- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-receptor complexes.

- QSAR Models : Use Hammett σ constants for nitro substituents to correlate electronic effects with activity .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.